molecular formula C8H15NO2 B123322 N-(4-Hydroxycyclohexyl)acetamide CAS No. 23363-88-4

N-(4-Hydroxycyclohexyl)acetamide

Cat. No.: B123322
CAS No.: 23363-88-4
M. Wt: 157.21 g/mol
InChI Key: HWAFCRWGGRVEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxycyclohexyl)acetamide: is an organic compound with the molecular formula C8H15NO2. It is commonly constituted by two diastereomers: cis- and trans-isomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Hydroxycyclohexyl)acetamide can be synthesized through the catalytic hydrogenation of 4-acetamide-phenol. The reaction typically involves the use of a catalyst such as Raney-Nickel under an atmosphere of hydrogen . The reaction conditions, including temperature and pressure, are optimized to favor the formation of the desired isomer.

Industrial Production Methods: In industrial settings, the separation of cis- and trans-isomers is crucial. Conventional methods such as column chromatography and crystallization are employed, although they may have limitations in terms of yield and solvent consumption . Recent advancements have shown that using Raney-Nickel as a catalyst can improve the efficiency of cis-trans epimerization, thereby enhancing the production of the trans-isomer .

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-Hydroxycyclohexyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Hydroxycyclohexyl)acetamide involves its ability to undergo cis-trans epimerization. This process is facilitated by catalysts such as Raney-Nickel under hydrogen atmosphere. The reaction proceeds through a free radical intermediate pathway, leading to the formation of the desired isomer . The compound’s biological activities, such as anticonvulsant effects, are attributed to its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

  • 4-Hydroxyphenylacetamide
  • 4-Acetamidocyclohexanone
  • trans-4-Aminocyclohexanol hydrochloride

Comparison: N-(4-Hydroxycyclohexyl)acetamide is unique due to its ability to undergo cis-trans epimerization, which is not commonly observed in similar compounds. This property makes it a valuable intermediate in the synthesis of specific pharmaceuticals.

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAFCRWGGRVEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946032, DTXSID701282648
Record name N-(4-Hydroxycyclohexyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(trans-4-Hydroxycyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23363-88-4, 27489-60-7
Record name N-(4-Hydroxycyclohexyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23363-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxycyclohexyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-N-(4-Hydroxycyclohexyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27489-60-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23363-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Hydroxycyclohexyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(trans-4-Hydroxycyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-hydroxycyclohexyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-N-(4-hydroxycyclohexyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Hydroxycyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Hydroxycyclohexyl)acetamide
Reactant of Route 3
N-(4-Hydroxycyclohexyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-Hydroxycyclohexyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-Hydroxycyclohexyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-Hydroxycyclohexyl)acetamide
Customer
Q & A

Q1: What is the significance of the cis-trans isomerism in N-(4-hydroxycyclohexyl)acetamide?

A1: The cis and trans isomers of this compound can exhibit different biological activities. While the provided research focuses on the optimization of the cis-trans epimerization process using Raney-Ni catalyst [], it highlights the importance of controlling isomer ratios for potential applications. Different isomers may interact differently with biological targets, impacting their effectiveness.

Q2: How is this compound metabolized in dogs?

A2: Research indicates that dogs primarily metabolize this compound into trans-N-(4-hydroxycyclohexyl)acetamide []. This biotransformation highlights the role of enzymatic activity in converting the parent compound into a metabolite. Understanding the metabolic pathways of a compound is crucial for assessing its potential efficacy and safety profile.

Q3: What methods are used to analyze this compound and its metabolites?

A3: Studies utilize a combination of analytical techniques for the detection and quantification of this compound and its metabolites. Gas chromatography is employed for analyzing the parent compound in biological samples [], while high-pressure liquid chromatography is used for quantifying the main metabolite, trans-N-(4-hydroxycyclohexyl)acetamide []. This demonstrates the importance of employing suitable analytical techniques for accurate characterization and quantification in research settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.